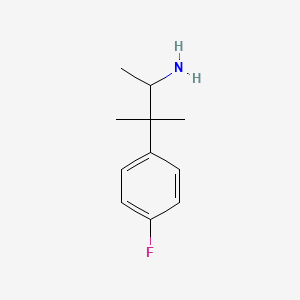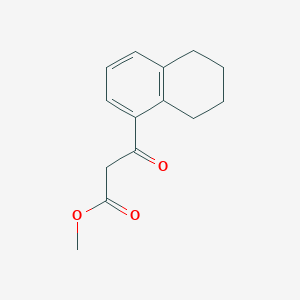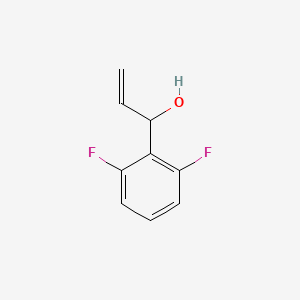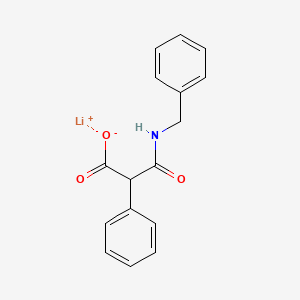![molecular formula C11H18N2O2 B13584254 1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.28 g/mol . This compound is commonly used in organic synthesis, particularly as a protecting group for amines due to its stability under various reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine can be synthesized through the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and bases like sodium hydroxide for protection reactions . The reactions are typically carried out in solvents such as dichloromethane (DCM) or methanol .
Major Products Formed
The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the nucleophiles used in substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine involves the formation of a stable carbamate linkage with amines, protecting them from unwanted reactions . The Boc group can be selectively removed under acidic conditions, regenerating the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyloxycarbonyl (Boc) protected compounds: These include various Boc-protected amino acids and peptides.
N-tert-Butoxycarbonyl anhydride: Used in similar protection reactions.
tert-Butyloxycarbonyl L-His (Trt)-Aib-OH: Another Boc-protected compound used in peptide synthesis.
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine is unique due to its specific structure, which combines the Boc protecting group with an isocyanopiperidine moiety. This combination provides stability and reactivity, making it a valuable tool in organic synthesis .
Eigenschaften
Molekularformel |
C11H18N2O2 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
tert-butyl 3-isocyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9H,5-8H2,1-3H3 |
InChI-Schlüssel |
ZJTPXLKZTWUFQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
![1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/structure/B13584185.png)


![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)
![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)


![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)


![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)

